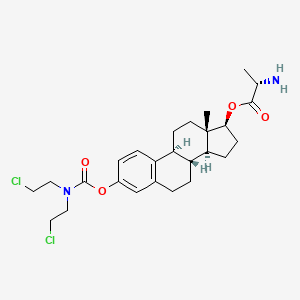

Alestramustine

Description

Properties

CAS No. |

139402-18-9 |

|---|---|

Molecular Formula |

C26H36Cl2N2O4 |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (2S)-2-aminopropanoate |

InChI |

InChI=1S/C26H36Cl2N2O4/c1-16(29)24(31)34-23-8-7-22-21-5-3-17-15-18(33-25(32)30(13-11-27)14-12-28)4-6-19(17)20(21)9-10-26(22,23)2/h4,6,15-16,20-23H,3,5,7-14,29H2,1-2H3/t16-,20+,21+,22-,23-,26-/m0/s1 |

InChI Key |

NRUFLTXGIPFVSH-KBVRNWHJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |

Canonical SMILES |

CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alestramustine |

Origin of Product |

United States |

Foundational & Exploratory

Alestramustine's Core Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alestramustine, a chemotherapeutic agent, exerts its antineoplastic effects through a dual mechanism that combines targeted delivery and disruption of cellular division. As a prodrug, it is metabolized into estramustine and estradiol, each contributing to its overall efficacy. This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows.

Overview of this compound's Dual-Action Mechanism

This compound is structurally a conjugate of estradiol and a nitrogen mustard derivative.[1] This design allows for a two-pronged attack on cancer cells. The estradiol component facilitates the targeted accumulation of the drug in estrogen receptor-positive (ER+) cells, such as those found in breast and prostate cancers.[1] Following cellular uptake, this compound is metabolized into its active components: estramustine and estradiol.

The primary cytotoxic effects are mediated by estramustine, which functions as a potent mitotic inhibitor. It disrupts the cellular microtubule network, a critical component of the cytoskeleton responsible for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[3]

Quantitative Analysis of Molecular Interactions

The efficacy of estramustine, the active metabolite of this compound, is rooted in its direct binding to key components of the microtubule system. The following table summarizes the reported binding affinities and inhibitory concentrations.

| Parameter | Molecule | Target | Value | Cell Line/System |

| Binding Affinity (Kd) | Estramustine | Tubulin | ~23 µM | Bovine Brain |

| Estramustine | Tubulin | ~30 µM | Not Specified | |

| Estramustine Phosphate | Microtubule-Associated Proteins (MAPs) | ~15-20 µM | Bovine Brain | |

| Apparent Binding Constant | Estramustine Photoaffinity Analogue | MAP4 | 15 µM | DU 145 (Human Prostate Carcinoma) |

| Estramustine Photoaffinity Analogue | Tubulin | 19 µM | DU 145 (Human Prostate Carcinoma) | |

| Estramustine Photoaffinity Analogue | Tubulin | 25 µM | E4 (Estramustine-Resistant DU 145) | |

| Inhibitory Concentration (IC50) | Estramustine | Mitosis | ~16 µM | DU 145 (Human Prostate Carcinoma) |

| Estramustine | Cell Growth and Clonogenic Survival | 3-40 µM | DU 145 (Human Prostate Carcinoma) |

Core Mechanism: Disruption of Microtubule Dynamics

Estramustine's primary mechanism of action is the disruption of microtubule dynamics, which it achieves by binding to both tubulin and microtubule-associated proteins (MAPs). This interaction leads to the depolymerization of microtubules, preventing the formation of a functional mitotic spindle.

Signaling Pathway of Microtubule Disruption

The following diagram illustrates the signaling pathway of estramustine-mediated microtubule disruption.

Caption: this compound metabolism and subsequent microtubule disruption pathway.

Experimental Protocols

The following sections detail the methodologies used to elucidate the mechanism of action of this compound and its active metabolite, estramustine.

Photoaffinity Labeling for Target Identification

This protocol is used to identify the direct binding partners of estramustine within the cell.

Caption: Workflow for identifying estramustine's binding targets.

Detailed Methodology:

-

Synthesis of Photoaffinity Analogue: A photoaffinity analogue of estramustine is synthesized, typically incorporating a radiolabel (e.g., ¹²⁵I) and a photo-reactive group (e.g., an azide).

-

Incubation: The radiolabeled analogue is incubated with cellular extracts or purified protein fractions (e.g., cytoskeletal proteins) from cancer cell lines like DU 145.

-

UV Crosslinking: The mixture is exposed to UV light, which activates the photo-reactive group, causing the analogue to form a covalent bond with its binding partners.

-

Protein Separation: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: The gel is exposed to X-ray film (autoradiography) to visualize the radiolabeled proteins, thereby identifying the binding targets of estramustine. Competition assays with unlabeled estramustine are performed to confirm binding specificity.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of estramustine on the assembly of microtubules from purified tubulin.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Detailed Methodology:

-

Tubulin Purification: Tubulin is purified from a biological source, such as bovine brain.

-

Reaction Mixture: Purified tubulin is mixed in a buffer containing GTP (which is required for polymerization) and either estramustine at various concentrations or a vehicle control.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which promotes microtubule assembly.

-

Monitoring Polymerization: The extent of microtubule polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer. A decrease in the rate and extent of turbidity increase in the presence of estramustine indicates inhibition of microtubule polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle, thereby determining the effect of estramustine on cell cycle progression.

Caption: Workflow for analyzing cell cycle distribution via flow cytometry.

Detailed Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with estramustine or a vehicle control for a specific duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed, and then fixed, typically with ethanol, to permeabilize the cell membrane and preserve the cellular structures.

-

DNA Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity.

-

Data Analysis: The data is plotted as a histogram of DNA content, which allows for the quantification of the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M peak in estramustine-treated samples indicates a G2/M phase arrest.

Conclusion

This compound's mechanism of action is a well-defined process that leverages the targeted delivery of its active metabolite, estramustine, to cancer cells. Estramustine's primary antineoplastic effect stems from its ability to disrupt microtubule dynamics by binding to tubulin and MAPs. This leads to the depolymerization of microtubules, inhibition of mitotic spindle formation, and subsequent arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis. The quantitative data on its binding affinities and inhibitory concentrations, coupled with the detailed experimental protocols, provide a robust framework for understanding and further investigating the therapeutic potential of this compound.

References

Alestramustine: A Technical Guide to its Synthesis and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine, also known as estradiol 3-(bis(2-chloroethyl)carbamate) 17β-(L-alaninate), is a cytostatic antineoplastic agent.[1] It was designed as a prodrug of estramustine, combining a nitrogen mustard moiety with an estradiol backbone.[1] This design aims to selectively deliver the cytotoxic agent to estrogen receptor-positive cells, such as those found in prostate and breast cancers.[1] this compound itself was never marketed, but its active metabolite, estramustine, has been used in the treatment of prostate cancer.[1] This technical guide provides a detailed overview of the synthesis of this compound, its mechanism of action, and a discussion on its derivatives, based on available scientific literature.

Core Concepts: Synthesis and Mechanism

This compound is synthesized from estramustine, which itself is a derivative of estradiol. The synthesis involves the esterification of the 17β-hydroxyl group of estramustine with L-alanine. The core structure combines the alkylating functionality of a nitrogen mustard with the steroid-receptor targeting capability of estradiol.

Upon administration, this compound is metabolized to estramustine and estradiol.[1] Estramustine and its further metabolite, estromustine, are the primary active agents. Their mechanism of action involves binding to microtubule-associated proteins (MAPs) and β-tubulin, leading to the disruption of microtubule function and subsequent inhibition of cell division.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Step 1: Protection of L-alanine

The amino group of L-alanine is first protected to prevent side reactions during the esterification. A common protecting group is tert-butoxycarbonyl (Boc).

-

Materials: L-alanine, di-tert-butyl dicarbonate (Boc)₂O, dioxane, water, sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve L-alanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

-

Extract the N-Boc-L-alanine with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-alanine.

-

Step 2: Esterification of Estramustine with N-Boc-L-alanine

The protected L-alanine is then coupled to the 17β-hydroxyl group of estramustine using a suitable coupling agent.

-

Materials: Estramustine, N-Boc-L-alanine, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

-

Procedure:

-

Dissolve estramustine (1 equivalent), N-Boc-L-alanine (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add a solution of DCC (1.2 equivalents) in DCM dropwise.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 5% acetic acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-alestramustine.

-

Step 3: Deprotection of N-Boc-alestramustine

The final step is the removal of the Boc protecting group to yield this compound.

-

Materials: N-Boc-alestramustine, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-alestramustine in DCM.

-

Add an excess of TFA (typically a 1:1 v/v mixture with DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The residue can be triturated with diethyl ether to precipitate the this compound salt, which can be further purified by recrystallization.

-

This compound Derivatives and Structure-Activity Relationship (SAR)

A comprehensive search of the scientific and patent literature did not yield specific publications detailing the synthesis of a series of this compound derivatives and their corresponding structure-activity relationships. Research in this area appears to have focused primarily on the parent compound, estramustine, and its phosphate prodrug. Therefore, a quantitative comparison of this compound derivatives is not possible at this time.

Quantitative Data

Due to the lack of publicly available data on this compound derivatives, the following table summarizes key information for this compound and its active metabolite, estramustine.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mechanism of Action |

| This compound | C₂₆H₃₆Cl₂N₂O₄ | 511.48 | Prodrug of Estramustine |

| Estramustine | C₂₃H₃₁Cl₂NO₃ | 440.40 | Binds to microtubule-associated proteins and β-tubulin, disrupting microtubule function |

Signaling Pathways and Workflows

The primary mechanism of action of this compound's active metabolites involves the disruption of microtubule dynamics, a critical process in cell division.

Caption: Synthetic workflow for this compound.

Caption: Mechanism of action of this compound's active metabolite.

References

Alestramustine Prodrug Activation to Estramustine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alestramustine, a derivative of estramustine, is designed as a cytostatic antineoplastic agent. It functions as a prodrug, requiring bioactivation to its active form, estramustine, to exert its therapeutic effects. This technical guide provides an in-depth overview of the activation process of this compound. It details the proposed enzymatic conversion, subsequent metabolic pathways, and comprehensive experimental protocols for studying this bioactivation. This document is intended to be a resource for researchers and professionals involved in the development and analysis of anticancer prodrugs.

Introduction

This compound is an L-alanine ester of estramustine.[1] Estramustine itself is a well-established chemotherapeutic agent that combines the structures of estradiol and a nitrogen mustard (normustine) via a carbamate linkage.[2][3][4] The rationale behind the development of this compound is to enhance the therapeutic index of estramustine, potentially by improving its pharmacokinetic profile or enabling targeted delivery. The activation of this compound is a critical step for its pharmacological activity and involves the enzymatic hydrolysis of the L-alanine ester to release the active estramustine molecule.[1]

The active metabolite, estramustine, exerts its anticancer effects primarily by binding to microtubule-associated proteins (MAPs) and tubulin. This interaction disrupts microtubule structure and function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Due to its steroidal component, estramustine and its prodrugs can be selectively taken up by estrogen receptor-expressing tissues, such as the prostate, making it a targeted therapy for prostate cancer.

This compound Activation Pathway

The bioactivation of this compound to estramustine is presumed to be a one-step enzymatic hydrolysis reaction. This process is followed by the further metabolism of estramustine.

Enzymatic Hydrolysis of this compound

The conversion of this compound to estramustine involves the cleavage of the ester bond linking the L-alanine moiety to the 17β-hydroxyl group of the estradiol backbone. This hydrolysis is likely catalyzed by esterases or proteases that are abundant in target tissues like the prostate or in the liver.

Key Enzyme Classes Implicated in this compound Activation:

-

Carboxylesterases (CES): These enzymes are ubiquitously expressed in various tissues, including the liver, intestine, and kidneys, and are known to hydrolyze a wide range of ester-containing prodrugs. Human liver carboxylesterase (hCE1/CES1) and intestinal carboxylesterase (hiCE/CES2) are major contributors to the activation of many anticancer prodrugs.

-

Proteases: Given that prostate cancer is a primary target for estramustine-based therapies, proteases that are overexpressed in the prostate tumor microenvironment are strong candidates for this compound activation. Several families of proteases, including kallikrein-related peptidases (KLKs), matrix metalloproteinases (MMPs), and type II transmembrane serine proteases (TTSPs), are highly expressed in prostate cancer and could potentially cleave the amino acid ester.

Subsequent Metabolism of Estramustine

Once formed, estramustine is further metabolized. The primary metabolic pathway involves the oxidation of the 17β-hydroxyl group to a ketone, forming estromustine. Both estramustine and estromustine can be further metabolized to estradiol and estrone, respectively, which contribute to the hormonal effects of the drug.

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the activation of this compound and the subsequent metabolic transformations of estramustine.

Quantitative Data on this compound Activation

As of the last update, specific quantitative kinetic data for the enzymatic activation of this compound (e.g., Km, Vmax, kcat) are not widely available in the public domain. The following table is provided as a template for researchers to populate with their experimental data.

| Parameter | Value | Units | Experimental System | Reference |

| Km | µM | e.g., Human liver microsomes | ||

| Vmax | nmol/min/mg protein | e.g., Human liver microsomes | ||

| kcat | min-1 | e.g., Purified human CES1 | ||

| kcat/Km | µM-1min-1 | e.g., Purified human CES1 | ||

| Half-life (t1/2) | min | e.g., Prostate cancer cell line |

Experimental Protocols

The following protocols provide a framework for studying the in vitro and cell-based activation of this compound.

In Vitro this compound Hydrolysis Assay in Biological Matrices

This protocol is designed to assess the stability and enzymatic conversion of this compound in biological matrices such as plasma, liver microsomes, or tissue homogenates.

Materials:

-

This compound

-

Estramustine (as a reference standard)

-

Biological matrix (e.g., human plasma, human liver microsomes, prostate tissue homogenate)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Centrifuge

-

Incubator/water bath (37°C)

-

HPLC system with a suitable detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of this compound by diluting the stock solution in phosphate buffer.

-

Prepare the biological matrix at the desired protein concentration in phosphate buffer.

-

-

Enzymatic Reaction:

-

Pre-warm the biological matrix solution to 37°C.

-

Initiate the reaction by adding the this compound working solution to the pre-warmed biological matrix. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme denaturation.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately terminate the reaction by adding the aliquot to a tube containing an equal volume of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the supernatant using a validated HPLC method to quantify the concentrations of both this compound and the newly formed estramustine.

-

A reverse-phase C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid.

-

Detection can be performed using UV or fluorescence spectroscopy.

-

-

Data Analysis:

-

Plot the concentration of this compound and estramustine as a function of time.

-

Calculate the rate of hydrolysis of this compound and the rate of formation of estramustine.

-

Determine the half-life of this compound in the biological matrix.

-

Identification of Activating Enzymes using Recombinant Enzymes and Inhibitors

This protocol aims to identify the specific enzymes responsible for this compound activation.

Materials:

-

This compound

-

Recombinant human enzymes (e.g., CES1, CES2, various proteases)

-

Specific enzyme inhibitors (e.g., for esterases, serine proteases)

-

Materials from Protocol 4.1

Procedure:

-

Assay with Recombinant Enzymes:

-

Perform the in vitro hydrolysis assay as described in Protocol 4.1, but replace the biological matrix with a solution of a specific recombinant human enzyme.

-

Compare the rate of this compound hydrolysis across different enzymes to identify which ones are capable of activating the prodrug.

-

-

Inhibition Assay:

-

Perform the in vitro hydrolysis assay using a biological matrix known to be active (e.g., liver microsomes).

-

Prior to adding this compound, pre-incubate the biological matrix with a specific enzyme inhibitor for a defined period.

-

Initiate the reaction by adding this compound and measure the rate of hydrolysis.

-

A significant reduction in the rate of hydrolysis in the presence of an inhibitor suggests the involvement of the targeted enzyme or enzyme class.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the activation of this compound.

Conclusion

The activation of the prodrug this compound to its active form, estramustine, is a critical determinant of its therapeutic efficacy. This process is likely mediated by esterases and/or proteases that are prevalent in the liver and target tumor tissues such as the prostate. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific enzymes involved and for quantifying the kinetics of this bioactivation. A thorough understanding of the activation mechanism of this compound is essential for its continued development and for the rational design of future generations of targeted anticancer prodrugs.

References

- 1. Determination of estramustine and its 17-keto metabolite in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The roles of proteases in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

Alestramustine's Disruption of the Microtubule Network: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alestramustine, a conjugate of estradiol and L-alanine-N,N-bis(2-chloroethyl)amine, is a potent anti-cancer agent that exerts its cytotoxic effects primarily through the disruption of the microtubule cytoskeleton. Its active metabolite, estramustine, directly interacts with tubulin, leading to the suppression of microtubule dynamics, mitotic arrest, and subsequent activation of apoptotic pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in microtubule disruption, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Mechanism of Action: Targeting the Tubulin Skeleton

This compound's primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The active form of the drug, estramustine, directly binds to β-tubulin, a core component of microtubules.[1] This interaction occurs at a site distinct from other well-known microtubule inhibitors like colchicine and vinblastine.[2][3] While initial hypotheses suggested an interaction with microtubule-associated proteins (MAPs), further studies have confirmed that estramustine's primary target is tubulin itself.[1]

The binding of estramustine to tubulin does not lead to a massive depolymerization of microtubules at clinically relevant concentrations. Instead, it potently suppresses the dynamic instability of microtubules.[2] This suppression manifests as a reduction in both the growing and shortening rates of microtubules, leading to a state of kinetic stabilization. This dampening of microtubule dynamics is sufficient to disrupt the delicate balance required for the formation and function of the mitotic spindle, leading to a cell cycle arrest in mitosis.

Quantitative Analysis of this compound's Effect on Microtubules

The interaction of estramustine with tubulin and its subsequent effects on microtubule dynamics have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell/System Type | Reference |

| Binding Affinity (Kd) of Estramustine for Tubulin | ~30 µM | Purified tubulin | |

| IC50 for Inhibition of MAP-containing Microtubule Polymerization (by Estramustine Phosphate) | ~100 µM | In vitro |

Table 1: Binding Affinity and Polymerization Inhibition of Estramustine

| Parameter | Condition | Effect | Reference |

| Microtubule Shortening Rate | 20 µM Estramustine | 51% reduction | |

| Mean Length of Microtubule Shortening Events | 20 µM Estramustine | 46% reduction | |

| Microtubule Growing Rate | Concentration-dependent | Reduction | |

| Time in Paused State | Not specified | Increase |

Table 2: Effects of Estramustine on Microtubule Dynamic Instability Parameters

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubules.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound (or its active metabolite, estramustine) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain G-PEM buffer and the desired concentration of this compound. Include a vehicle control (solvent only).

-

Add purified tubulin to each well to a final concentration of 3-5 mg/mL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the IC50 value, which is the concentration of this compound that inhibits the maximum rate of polymerization by 50%.

In Vitro Microtubule Dynamics Assay by Video Microscopy

This assay allows for the direct visualization and quantification of the effects of this compound on the dynamic instability of individual microtubules.

Materials:

-

Purified, fluorescently labeled tubulin (e.g., rhodamine-labeled)

-

Unlabeled tubulin

-

Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

-

GTP

-

Taxol (for stabilizing microtubule seeds)

-

Microscope slides and coverslips

-

Total Internal Reflection Fluorescence (TIRF) microscope equipped with a temperature-controlled stage and a sensitive camera

Procedure:

-

Prepare stable, fluorescently labeled microtubule "seeds" by polymerizing a mixture of labeled and unlabeled tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) or Taxol.

-

Create a flow chamber by affixing a coverslip to a microscope slide with double-sided tape.

-

Introduce a solution containing the seeds into the flow chamber to allow them to adhere to the coverslip surface.

-

Prepare a polymerization solution containing unlabeled tubulin, GTP, an oxygen-scavenging system, and the desired concentration of this compound or vehicle control.

-

Perfuse the polymerization solution into the flow chamber.

-

Place the chamber on the temperature-controlled stage of the TIRF microscope (37°C).

-

Acquire time-lapse images of the growing and shortening microtubules from the ends of the stabilized seeds.

-

Analyze the images to measure the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effects of this compound on the microtubule network within cultured cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3, DU145)

-

Cell culture medium and supplements

-

Coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α- or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites with blocking buffer.

-

Incubate the cells with the primary anti-tubulin antibody.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope and capture images.

Cell Viability and Apoptosis Assay by Flow Cytometry

This assay quantifies the cytotoxic and apoptotic effects of this compound on cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and treat with a range of this compound concentrations for a desired time period.

-

Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in apoptosis.

Activation of the Spindle Assembly Checkpoint

The kinetically stabilized microtubules are unable to form a proper bipolar mitotic spindle and achieve correct chromosome attachment. This failure activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC arrests the cell cycle in mitosis, preventing the separation of sister chromatids until all chromosomes are properly attached to the spindle.

Induction of Apoptosis

Prolonged mitotic arrest induced by the SAC ultimately triggers the intrinsic pathway of apoptosis. This process involves the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. The disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

References

- 1. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action. | Semantic Scholar [semanticscholar.org]

Alestramustine's Estrogen Receptor Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Alestramustine is a chemotherapeutic agent designed for targeted delivery to estrogen receptor (ER)-positive cancer cells. As a prodrug, it is metabolized into its active form, estramustine, which is a conjugate of estradiol and a nitrogen mustard. This unique structure allows for selective accumulation in tissues expressing the estrogen receptor, such as in breast and prostate cancers. The primary cytotoxic mechanisms of estramustine are twofold: it disrupts microtubule dynamics, leading to mitotic arrest and apoptosis, and its nitrogen mustard moiety possesses alkylating activity, causing DNA damage. While the estrogen component serves as a targeting vector, direct quantitative data on the binding affinity of this compound or its metabolites to estrogen receptor alpha (ERα) and beta (ERβ) is not extensively available in publicly accessible literature. However, its targeted uptake and estrogen-related effects are well-documented.

Mechanism of Action

This compound's therapeutic effect is contingent on its metabolic activation and subsequent multi-faceted attack on cancer cells.

-

Targeted Delivery: The estradiol component of the molecule facilitates its uptake into ER-positive cells. This targeted approach aims to concentrate the cytotoxic payload at the tumor site, potentially reducing systemic toxicity.

-

Microtubule Disruption: The primary and most well-characterized mechanism of action of estramustine is its ability to interfere with microtubule function. It binds to tubulin and microtubule-associated proteins (MAPs), disrupting the dynamic instability of microtubules. This leads to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

-

Alkylation: The nitrogen mustard group of estramustine is an alkylating agent. It can form covalent bonds with DNA, leading to DNA damage and contributing to the drug's cytotoxic effects.

-

Androgen Receptor Antagonism: Studies have also suggested that estramustine and its metabolites can act as androgen receptor (AR) antagonists, which may contribute to its efficacy in prostate cancer.

Quantitative Data

The following tables summarize the available quantitative data for estramustine, the active metabolite of this compound.

Table 1: In Vitro Efficacy of Estramustine

| Cell Line | Cancer Type | IC50 | Reference |

| DU145 | Prostate Cancer | 0.469 nM | [1] |

| PC3 | Prostate Cancer | 0.598 nM | [1] |

| LNCaP | Prostate Cancer | Not explicitly stated, but estramustine inhibits AR-mediated gene expression | [2] |

Table 2: Binding Affinities of Estramustine to Microtubule Components

| Protein | Kd | Bmax | Reference |

| MAP-2 | 15 µM | 3.4 x 10⁻⁷ M ml⁻¹ | [3] |

| Tubulin | ≈30 µM | Not Available | [4] |

Table 3: Clinical Efficacy of Estramustine in Hormone-Refractory Prostate Cancer

| Parameter | Result | Clinical Trial |

| PSA Response (>50% decrease) | 54% of patients | Phase II (Estramustine + Vinblastine) |

| Median Duration of Response | 7 months | Phase II (Estramustine + Vinblastine) |

Experimental Protocols

Estrogen Receptor Binding Assay (General Protocol)

While specific binding data for this compound is scarce, a general competitive radioligand binding assay can be employed to determine the binding affinity of a test compound to estrogen receptors.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ

-

Radiolabeled estradiol ([³H]-E2)

-

Test compound (e.g., this compound, estramustine)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a multi-well plate, incubate a fixed concentration of the respective estrogen receptor with a fixed concentration of [³H]-E2 and varying concentrations of the test compound.

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 4°C for 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E2 from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or size exclusion chromatography.

-

Quantification: Quantify the amount of bound [³H]-E2 by liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound [³H]-E2 against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

ER-positive cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The IC50 value can be determined by plotting cell viability against the drug concentration.

In Vivo Tumor Xenograft Model (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

ER-positive cancer cell line (e.g., MCF-7)

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells), possibly mixed with Matrigel, into the flank of the mice.

-

Tumor Growth: Monitor the mice regularly for tumor formation and growth.

-

Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of this compound.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound.

Experimental Workflows

Caption: General experimental workflow for this compound evaluation.

Logical Relationships

Caption: Logical relationship of this compound's action.

References

- 1. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic effect of estramustine and [3'-keto-Bmtl]-[Val2]-cyclosporine (PSC 833) on the inhibition of androgen receptor phosphorylation in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estramustine binds MAP-2 to inhibit microtubule assembly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Alestramustine vs. Estramustine: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental differences between alestramustine and estramustine, two structurally related anti-neoplastic agents. While both compounds target microtubule dynamics, their distinct chemical properties lead to differences in their pharmacological profiles. This document will delve into their chemical structures, mechanisms of action, pharmacokinetics, efficacy, and toxicity, with a focus on estramustine due to the wealth of available data. This compound, a prodrug of estramustine, will be discussed in the context of its conversion to the active compound. This guide aims to provide a comprehensive resource for researchers and professionals in the field of oncology drug development.

Chemical and Physical Properties

This compound and estramustine are both derivatives of estradiol, incorporating a nitrogen mustard moiety. This unique structure allows for targeted delivery to estrogen receptor-positive tissues, such as the prostate.

Table 1: Chemical and Physical Properties

| Property | This compound | Estramustine |

| Chemical Name | Estradiol 3-(bis(2-chloroethyl)carbamate) 17β-(L-alaninate) | Estradiol 3-[bis(2-chloroethyl)carbamate] |

| Molecular Formula | C26H36Cl2N2O4 | C23H31Cl2NO3 |

| Molecular Weight | 511.48 g/mol | 440.41 g/mol |

| Structure |  |

Key Difference this compound is the L-alanine ester of estramustine.[1][2]Estramustine is the core active molecule.[3]Solubility Information not readily available. As a prodrug, modifications often aim to improve solubility.The phosphate salt (estramustine phosphate) is readily water-soluble.[4]

Key Difference this compound is the L-alanine ester of estramustine.[1][2]Estramustine is the core active molecule.[3]Solubility Information not readily available. As a prodrug, modifications often aim to improve solubility.The phosphate salt (estramustine phosphate) is readily water-soluble.[4]

The primary chemical distinction is the presence of an L-alanine ester at the 17β position of the estradiol backbone in this compound.[1] This modification renders this compound a prodrug, which is designed to be metabolized in vivo to release the active compound, estramustine.

Mechanism of Action

The cytotoxic effects of both this compound and estramustine are ultimately mediated by estramustine. This compound acts as a prodrug that is converted to estramustine in the body. The primary mechanism of action of estramustine is the disruption of microtubule structure and function, leading to mitotic arrest and apoptosis.

Interaction with Microtubules

Estramustine exerts its anti-mitotic effects by binding to microtubule-associated proteins (MAPs) and tubulin. This interaction leads to the depolymerization of microtubules and inhibits their assembly, thereby disrupting the formation and function of the mitotic spindle.

-

Binding to Microtubule-Associated Proteins (MAPs): Early studies suggested that estramustine phosphate binds to MAPs, leading to the inhibition of microtubule assembly. Specifically, it has been shown to bind to a MAP-1-like protein.

-

Direct Interaction with Tubulin: Subsequent research has demonstrated that estramustine also binds directly to tubulin, causing microtubule depolymerization.

Signaling Pathways

While the primary mechanism is microtubule disruption, estramustine has also been shown to influence cellular signaling pathways. Treatment of LNCaP prostate cancer cells with estramustine resulted in a decrease in androgen receptor (AR) expression and phosphorylation. This suggests an anti-androgenic effect that could contribute to its efficacy in prostate cancer. The precise upstream and downstream effectors of estramustine on major signaling cascades like MAPK and PI3K/Akt are not yet fully elucidated.

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Estramustine Phosphate

| Parameter | Value | Reference |

| Bioavailability (oral) | 44-75% | |

| Metabolism | Extensively metabolized to estramustine, estromustine, estradiol, and estrone. | |

| Elimination Half-life (estromustine) | 10-20 hours | |

| Excretion | Primarily through bile and feces. |

As a prodrug, this compound is expected to be absorbed and then converted to estramustine. This conversion may influence the overall pharmacokinetic profile, potentially leading to altered bioavailability, distribution, and sustained release of the active compound. However, without direct comparative studies, these remain theoretical advantages.

Efficacy

Clinical efficacy data for this compound is not available as the drug was never marketed. The efficacy of estramustine, primarily as estramustine phosphate, has been evaluated in hormone-refractory prostate cancer.

Table 3: Efficacy of Estramustine Phosphate in Hormone-Refractory Prostate Cancer

| Study Type | Combination | PSA Response Rate | Reference |

| Phase II | Estramustine + Vinblastine | 61.1% (≥50% decrease) | |

| Meta-analysis | Chemotherapy + Estramustine | Significantly improved vs. chemotherapy alone | |

| Meta-analysis | Docetaxel + Estramustine | 55% |

Combination therapies including estramustine have shown improved response rates in patients with advanced prostate cancer.

Toxicity

The toxicity profile of estramustine is a significant consideration in its clinical use.

Table 4: Common Adverse Events Associated with Estramustine Phosphate

| Adverse Event | Frequency | Reference |

| Gastrointestinal | ||

| Nausea and Vomiting | Common | |

| Cardiovascular | ||

| Thromboembolic events | Increased risk | |

| Hematological | ||

| Myelosuppression | Rare | |

| Endocrine | ||

| Gynecomastia | Common |

The toxicity of this compound would be expected to be similar to that of estramustine, as it is converted to the same active molecule. The prodrug formulation could potentially alter the toxicity profile, but this has not been clinically evaluated.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Methodology:

-

Reagents: Purified tubulin, GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Procedure:

-

Reconstitute purified tubulin in cold polymerization buffer.

-

Add GTP to the tubulin solution.

-

Add estramustine (or this compound, though direct effects are unlikely) at various concentrations to a 96-well plate.

-

Add the tubulin/GTP solution to the wells to initiate polymerization.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals to monitor microtubule polymerization, which causes an increase in turbidity.

-

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of estramustine on the microtubule cytoskeleton in cultured cells.

Methodology:

-

Cell Culture: Plate cells (e.g., prostate cancer cell lines like DU145 or PC3) on coverslips and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of estramustine for a specified duration.

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 3.7% formaldehyde in PBS).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against α-tubulin.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize using a fluorescence microscope.

Conclusion

This compound and estramustine are closely related compounds with a shared mechanism of action centered on the disruption of microtubule dynamics. This compound is a prodrug designed to be converted into the active agent, estramustine. While this prodrug strategy theoretically offers potential advantages in terms of pharmacokinetics and targeted delivery, a lack of direct comparative studies means these benefits remain unproven. The extensive research on estramustine has established its role as a potent anti-mitotic agent, particularly in the context of hormone-refractory prostate cancer. Future research should focus on direct comparisons of this compound and estramustine to elucidate any fundamental differences in their pharmacological profiles and to determine if the prodrug approach offers any clinical advantages. Further investigation into the specific signaling pathways modulated by estramustine is also warranted to fully understand its anti-neoplastic effects.

References

- 1. Estramustine binds a MAP-1-like protein to inhibit microtubule assembly in vitro and disrupt microtubule organization in DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drugging the PI3K/AKT/mTOR Pathway in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and pharmacodynamics of estramustine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Alestramustine: An In-depth Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine, an ester prodrug of the cytotoxic agent estramustine, has been a subject of interest in oncology research due to its unique mechanism of action that combines hormonal and chemotherapeutic properties. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound's active metabolites, focusing on the molecular interactions, quantitative data from preclinical studies, and detailed experimental methodologies for target validation. This compound is designed to be selectively activated in estrogen receptor-positive tissues, such as those found in breast and prostate cancers, thereby concentrating its cytotoxic effects on tumor cells.

Metabolism of this compound

This compound is biologically inactive and requires metabolic activation to exert its therapeutic effects. The primary metabolic pathway involves the hydrolysis of the L-alanine ester to yield estramustine, which is the principal active metabolite. Estramustine itself is a conjugate of a nitrogen mustard derivative and estradiol. Further metabolism of estramustine can occur, including dephosphorylation of estramustine phosphate (a related compound) by enzymes in the liver, intestines, and prostate, to also yield estramustine[1]. The estradiol moiety of estramustine is believed to facilitate its uptake into estrogen receptor-expressing cells.

Primary Therapeutic Targets: Microtubules and Associated Proteins

The core mechanism of action of estramustine, the active metabolite of this compound, involves the disruption of the microtubule network within cancer cells, leading to mitotic arrest and apoptosis. This is achieved through direct interaction with tubulin and microtubule-associated proteins (MAPs).

β-Tubulin

Estramustine directly binds to β-tubulin, a key component of microtubules. This interaction disrupts microtubule dynamics, inhibiting their polymerization and leading to their depolymerization[2]. The binding site for estramustine on tubulin is distinct from those of other microtubule-targeting agents like colchicine and vinblastine.

Microtubule-Associated Proteins (MAPs)

In addition to its direct effects on tubulin, estramustine also targets MAPs, which are crucial for the regulation of microtubule stability and function.

-

Microtubule-Associated Protein 4 (MAP4): Photoaffinity labeling studies have identified MAP4 as a specific target of an estramustine analogue in human prostate carcinoma cells[3]. The binding of estramustine to MAP4 is thought to contribute to the disruption of the microtubule network.

-

MAP-1-like Protein: Studies have also shown that estramustine can bind to a MAP-1-like protein, inhibiting microtubule assembly[4].

The dual targeting of both tubulin and MAPs distinguishes estramustine from many other microtubule inhibitors and may contribute to its efficacy in certain cancer types.

Quantitative Data on Target Interactions

The following tables summarize the available quantitative data on the interaction of estramustine and its analogues with their molecular targets, as well as the cytotoxic effects of estramustine in various cancer cell lines.

| Compound | Target | Cell Line/Source | Binding Affinity (Apparent Binding Constant/Kd) | Reference |

| Estramustine Photoaffinity Analogue | MAP4 | DU 145 (Human Prostate Carcinoma) | 15 µM | [3] |

| Estramustine Photoaffinity Analogue | Tubulin | Bovine Brain | 13 µM | |

| Estramustine Photoaffinity Analogue | Tubulin | DU 145 (Wild-type) | 19 µM | |

| Estramustine Photoaffinity Analogue | Tubulin | E4 (Estramustine-resistant DU 145) | 25 µM | |

| Estramustine | Tubulin | Not Specified | ~30 µM |

| Cell Line | Cancer Type | IC50 / TD50 of Estramustine | Reference |

| MCF-7 | Breast Cancer | IC50 mentioned but not quantified | |

| DU 145 | Prostate Cancer | 3-40 x 10-6 M (inhibited cell growth) |

Signaling Pathways and Mechanisms of Action

The interaction of estramustine with its targets initiates a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the therapeutic targets of this compound's active metabolites.

Photoaffinity Labeling for Target Identification

Objective: To identify the cellular proteins that directly bind to estramustine.

Principle: A photoaffinity analogue of estramustine, containing a photoreactive group and a radiolabel, is incubated with cellular extracts. Upon exposure to UV light, the photoreactive group forms a covalent bond with the binding protein. The radiolabeled protein can then be identified by SDS-PAGE and autoradiography.

Protocol:

-

Synthesis of Photoaffinity Probe: An estramustine analogue containing a photoreactive group (e.g., an azido group) and a radioactive isotope (e.g., 125I) is synthesized.

-

Preparation of Cellular Extracts:

-

Culture human prostate carcinoma cells (e.g., DU 145) to near confluence.

-

Harvest the cells and prepare cytoskeletal protein fractions by standard cell fractionation techniques.

-

-

Photoaffinity Labeling:

-

Incubate the cytoskeletal protein preparations with the radiolabeled photoaffinity probe in a suitable buffer.

-

For competition assays, a parallel incubation is performed in the presence of an excess of non-labeled estramustine.

-

Irradiate the samples with UV light of an appropriate wavelength to induce covalent cross-linking.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography.

-

The protein band that is specifically labeled in the absence but not in the presence of the competitor is the target protein.

-

The identity of the protein can be determined by techniques such as mass spectrometry.

-

In Vitro Microtubule Polymerization Assay

Objective: To determine the effect of estramustine on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution over time.

Protocol:

-

Preparation of Reagents:

-

Purify tubulin from a suitable source (e.g., bovine brain) by cycles of polymerization and depolymerization.

-

Prepare a polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) supplemented with GTP.

-

-

Assay Procedure:

-

Pre-warm the polymerization buffer and tubulin solution to 37°C.

-

Add estramustine (dissolved in a suitable solvent like DMSO) at various concentrations to the tubulin solution. A control with only the solvent should be included.

-

Initiate polymerization by adding GTP.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

-

-

Data Analysis:

-

Plot the absorbance as a function of time.

-

The rate of polymerization and the steady-state polymer mass can be determined from the curves.

-

Compare the results from the estramustine-treated samples to the control to determine its effect on microtubule polymerization.

-

Sulforhodamine B (SRB) Cell Proliferation Assay

Objective: To determine the cytotoxic effect of estramustine on cancer cell lines.

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 or DU 145) in 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of estramustine for a defined period (e.g., 48 or 72 hours). Include untreated and solvent-treated controls.

-

-

Cell Fixation:

-

After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates with water and air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

-

Washing and Solubilization:

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell survival relative to the untreated control.

-

Plot the percentage of survival against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Conclusion

This compound, through its active metabolite estramustine, presents a multi-faceted approach to cancer therapy by targeting the microtubule network at two critical points: β-tubulin and microtubule-associated proteins. This dual mechanism of action, coupled with its selective accumulation in estrogen receptor-positive cells, underscores its potential as a targeted chemotherapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound's therapeutic targets, which is essential for the development of novel and more effective cancer treatments. Further research into the specific enzymes responsible for the metabolic activation of this compound and a more detailed elucidation of its binding sites on tubulin and MAPs will be crucial for optimizing its clinical application and designing next-generation analogues.

References

- 1. The hydrolysis of estramustine phosphate; in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of an estramustine photoaffinity analogue with cytoskeletal proteins in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Investigating the Cytostatic Effects of Alestramustine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alestramustine, a conjugate of estradiol and a nitrogen mustard, is a cytostatic agent that has been investigated for its potential in cancer therapy. As a prodrug, its therapeutic efficacy is primarily attributed to its active metabolite, estramustine. This technical guide provides an in-depth overview of the cytostatic effects of this compound, focusing on the well-documented activities of estramustine. It details the molecular mechanisms of action, including microtubule disruption and induction of apoptosis, and provides comprehensive experimental protocols for key assays used to evaluate these effects. Quantitative data from published studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of its cellular impact.

Introduction

This compound is a molecule designed to selectively target estrogen receptor-positive cells, such as those found in breast and prostate cancers, by linking a cytotoxic nitrogen mustard moiety to an estradiol backbone.[1] Upon administration, this compound is metabolized to estramustine, which is responsible for the primary cytostatic and cytotoxic activities.[1] The core mechanism of estramustine's action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[2][3][4] This guide will delve into the established cytostatic effects of estramustine, providing researchers with the necessary information to design and interpret experiments aimed at further elucidating its therapeutic potential.

Mechanism of Action

The cytostatic effects of this compound's active metabolite, estramustine, are multifaceted, primarily targeting the cellular cytoskeleton and activating apoptotic pathways.

Interference with Microtubule Function

Estramustine exerts its potent antimitotic effects by directly interacting with tubulin, the fundamental protein component of microtubules. This interaction leads to the depolymerization of microtubules, which are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics results in the arrest of cells in the G2/M phase of the cell cycle, ultimately inhibiting cell proliferation. Studies have shown that estramustine's binding site on tubulin is distinct from those of other microtubule-targeting agents like colchicine and vinblastine.

Induction of Apoptosis

Beyond its effects on mitosis, estramustine is a potent inducer of apoptosis, or programmed cell death. This has been observed in various cancer cell lines, including malignant glioma and prostate cancer cells. The induction of apoptosis by estramustine is a key contributor to its anti-tumor activity. One of the proposed mechanisms involves the activation of the spindle assembly checkpoint due to perturbed microtubule-kinetochore interactions, which can trigger the apoptotic cascade. Furthermore, studies have shown that estramustine phosphate treatment can lead to a decrease in the levels of microRNA-31 (miR-31), which in turn promotes apoptosis in prostate cancer cells.

Quantitative Data on Cytostatic Effects

While specific quantitative data for this compound is limited in publicly available literature, the effects of its active metabolite, estramustine, have been documented.

| Parameter | Cell Line | Value | Reference |

| IC50 (Antimitotic Activity) | DU 145 (Prostate Cancer) | ~16 µM | |

| Effect on Microtubules (at 5 x IC50) | MCF-7 (Breast Cancer) | Significant depolymerization |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytostatic effects of this compound and its metabolites.

Cell Viability and Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (this compound or estramustine) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Harvesting: Induce apoptosis using the desired method. For adherent cells, collect the supernatant containing floating cells and then trypsinize the adherent cells. Combine both cell populations. For suspension cells, collect the cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: The cellular DNA content can be measured by staining with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Harvesting: Harvest approximately 1 x 106 cells.

-

Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to a final concentration of 70%. Fix on ice for at least two hours.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.

-

Incubation: Incubate overnight at 4°C in the dark.

-

Analysis: Acquire data on a flow cytometer.

Conclusion

This compound, through its active metabolite estramustine, exhibits significant cytostatic effects primarily by disrupting microtubule function and inducing apoptosis. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of this compound. Further studies focusing on the specific dose-response relationships and signaling pathways directly modulated by this compound are warranted to fully characterize its anticancer properties and to optimize its potential clinical applications.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Kinetic stabilization of microtubule dynamics by estramustine is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Alestramustine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine, also known as estradiol 3-(bis(2-chloroethyl)carbamate) 17β-(L-alaninate), is a cytostatic antineoplastic agent.[1][2] It was designed as a targeted chemotherapy agent, combining the hormonal targeting of estradiol with the cytotoxic activity of a nitrogen mustard. This compound is a prodrug that is rapidly metabolized to estramustine and subsequently to other active metabolites.[1] This guide provides a comprehensive overview of the metabolism, mechanism of action, and analytical methodologies related to this compound and its key metabolites.

Metabolism of this compound

This compound undergoes rapid and extensive metabolism in the body. The primary metabolic pathway involves its conversion to estramustine, which is then further metabolized. The main metabolites of estramustine are estromustine, estradiol, and estrone.[3][4] Hepatic metabolism, involving cytochrome P450 enzymes, plays a role in the oxidative metabolism of estramustine to estromustine.

The major metabolic steps are:

-

De-esterification: The L-alanine ester at the 17β position of this compound is cleaved to yield estramustine.

-

Oxidation: The 17β-hydroxyl group of estramustine is oxidized to a ketone, forming estromustine.

-

Hydrolysis: The carbamate linkage can be hydrolyzed, releasing estradiol and the nitrogen mustard moiety. Estradiol can be further metabolized to estrone.

Caption: Metabolic pathway of this compound.

Quantitative Pharmacokinetic Data

While specific pharmacokinetic data for this compound is limited due to its rapid conversion to estramustine, extensive data is available for estramustine phosphate, a more stable prodrug of estramustine, and its metabolites. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Estramustine Phosphate and its Metabolites

| Parameter | Value | Species | Reference |

| Estramustine Phosphate | |||

| Bioavailability (Oral) | ~75% | Human | |

| Peak Plasma Time | 2-3 hours | Human | |

| Half-life | 15-24 hours | Human | |

| Excretion | Feces (2.9-4.8%) | Human | |

| Estromustine | |||

| Half-life | ~12 hours | Human |

Note: The data presented is for estramustine phosphate, a prodrug of estramustine. This compound is expected to have a very short half-life as it is rapidly metabolized to estramustine.

Mechanism of Action

The cytotoxic effects of this compound are mediated by its active metabolite, estramustine, and its oxidized form, estromustine. The primary mechanism of action is the disruption of microtubule function, which is essential for cell division.

Key aspects of the mechanism include:

-

Binding to Tubulin and MAPs: Estramustine and estromustine bind to β-tubulin and microtubule-associated proteins (MAPs).

-

Inhibition of Microtubule Assembly: This binding inhibits the polymerization of tubulin into microtubules.

-

Disruption of Mitotic Spindle: The interference with microtubule dynamics leads to the disruption of the mitotic spindle, causing cell cycle arrest in the M-phase.

-

Induction of Apoptosis: The mitotic arrest ultimately triggers programmed cell death (apoptosis) in cancer cells.

The estradiol component of the molecule is thought to facilitate the selective accumulation of the drug in estrogen receptor-positive cells, such as those found in prostate and breast cancer.

Caption: Mechanism of action of estramustine.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (estradiol 3-(bis(2-chloroethyl)carbamate) 17-alaninate) was not found in the reviewed literature. However, the synthesis would conceptually involve the esterification of the 17β-hydroxyl group of estramustine with L-alanine.

Analysis of Estramustine and Estromustine in Plasma by HPLC

This protocol is based on the method described by Shayeganpour et al. for the determination of estramustine and its 17-keto metabolite (estromustine).